(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid
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Overview
Description
“(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a chemical compound with the molecular formula C7H12N4O2 . It is a compound that can be synthesized from certain amino acids .
Synthesis Analysis
The synthesis of “this compound” involves the use of an amino acid, sodium azide, and a Cu nano catalyst added to a solution of Triethyl orthoformate (TEOF) in ethanol . The solution is stirred and heated at 80 °C for 1-7 hours depending on the substrate and the completion of the reaction is monitored with TLC .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C7H12N4O2 . The average mass of the molecule is 184.196 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are facilitated by the use of a Cu nano catalyst . The reaction takes place in a solution of TEOF in ethanol .
Scientific Research Applications
Chemical Synthesis and Catalysis
Recent studies highlight the significance of catalysis in the synthesis of high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives. Advanced catalytic methods have been developed for the hydrogenation of furfural, emphasizing the importance of catalyst design and the reaction mechanism. These advancements offer a promising direction for future research in green chemistry and the development of efficient catalyst systems for similar compounds (Tan et al., 2021).
Liquid Crystal Research
Methylene-linked liquid crystal dimers exhibit unique transitional properties, such as the formation of twist-bend nematic phases. The structural peculiarities of these dimers, such as the bent geometry of methylene-linked odd-membered dimers, contribute to their distinct liquid crystal behaviors. This research area provides insights into the molecular interactions and phase behaviors of liquid crystal substances (Henderson & Imrie, 2011).
Pharmacology and Medicinal Chemistry
The tetrazole moiety is recognized for its broad spectrum of biological properties, including applications in antitubercular, anticancer, antimalarial, and anti-inflammatory drugs. Tetrazole compounds have been utilized for their pharmacokinetic profile and metabolic stability, making them a critical pharmacophore in drug development. This highlights the role of tetrazole derivatives in enhancing drug lipophilicity and bioavailability while reducing side effects (Patowary et al., 2021).
Mechanism of Action
Target of Action
The primary targets of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid
are currently unknown. The compound is a derivative of tetrazole, a class of compounds known for their wide range of medicinal activity . .
Mode of Action
The mode of action of This compound
Tetrazoles are known to interact with various biological targets due to their structural similarity to the bioisostere amide group . This allows them to participate in hydrogen bonding and other interactions with biological targets.
Biochemical Pathways
The biochemical pathways affected by This compound
Tetrazoles can participate in a variety of reactions and can affect multiple biochemical pathways . .
Result of Action
The molecular and cellular effects of This compound
Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .
Properties
IUPAC Name |
(2S)-4-methyl-2-(tetrazol-1-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUJSTUQHJDMIX-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=NN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=NN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.